molecular formula C43H51N3O11 B1679331 Rifaximin CAS No. 80621-81-4

Rifaximin

Numéro de catalogue: B1679331
Numéro CAS: 80621-81-4
Poids moléculaire: 785.9 g/mol
Clé InChI: NZCRJKRKKOLAOJ-LXVXMSHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La rifaximine est un antibiotique à large spectre non absorbable principalement utilisé pour traiter les maladies gastro-intestinales. Elle appartient à la famille des rifamycines et a été approuvée pour la première fois en Italie en 1987. Depuis lors, elle a été autorisée dans plus de 30 pays pour le traitement de conditions telles que la diarrhée du voyageur, le syndrome du côlon irritable et l’encéphalopathie hépatique .

Applications De Recherche Scientifique

Hepatic Encephalopathy

Overview
Rifaximin is widely prescribed to prevent the recurrence of hepatic encephalopathy in patients with liver cirrhosis. It acts by reducing the levels of ammonia-producing bacteria in the gut, thereby decreasing the risk of neurotoxic metabolite accumulation.

Case Studies

  • A recent study highlighted that this compound prophylaxis correlates with increased resistance to daptomycin in vancomycin-resistant Enterococcus faecium (VREfm) among patients with liver disease. The study suggested that this compound exposure could lead to mutations that confer antibiotic resistance, raising concerns about its long-term use in this population .
  • Another analysis indicated that patients receiving this compound had a significantly lower risk of overt hepatic encephalopathy recurrence compared to those not treated with the antibiotic .

Irritable Bowel Syndrome (IBS)

Efficacy in IBS
this compound has been shown to be effective in treating IBS, particularly in patients with diarrhea-predominant symptoms. Clinical trials have demonstrated its ability to alleviate symptoms such as bloating and abdominal pain.

Data Table: Efficacy of this compound in IBS Treatment

StudySample SizeOutcomeResults
Randomized Controlled Trial 1200Overall symptom reliefRR = 1.30; P < 0.00001
Randomized Controlled Trial 2150Abdominal pain reductionNo significant difference (RR = 1.14; P = 0.08)
Meta-analysis6 studiesImprovement in bloatingSignificant improvement noted

Case Studies

  • A meta-analysis involving six randomized controlled trials concluded that this compound significantly improved overall symptom relief in IBS patients compared to placebo .
  • However, it was noted that while abdominal distension improved, other symptoms such as abdominal pain and nausea did not show significant differences between this compound and control groups .

Inflammatory Bowel Disease (IBD)

Potential Role in IBD Management
Emerging research suggests that this compound may have beneficial effects in managing inflammatory bowel diseases like Crohn's disease and ulcerative colitis. Its immunomodulatory properties could help reduce intestinal inflammation.

Research Findings

  • In animal models, this compound administration led to reduced inflammation and fibrosis associated with liver damage .
  • Studies indicated that this compound modulates gut microbiota composition and reduces inflammatory markers such as IL-6 and TNF-α, which are crucial in IBD pathogenesis .

Other Applications

Traveler's Diarrhea
this compound is also effective for treating traveler's diarrhea caused by non-invasive strains of Escherichia coli. Its non-absorbable nature minimizes systemic side effects while effectively targeting gastrointestinal pathogens.

Case Studies

  • Clinical trials have shown that this compound reduced the duration of diarrhea episodes significantly compared to placebo, making it a preferred choice for prophylaxis during travel .

Analyse Biochimique

Biochemical Properties

Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, this compound modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. This compound also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. This compound also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .

Transport and Distribution

This compound is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, this compound remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. This compound does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .

Méthodes De Préparation

La rifaximine est synthétisée à partir de la rifamycine O et de la 2-amino-4-méthylpyridine. La rifamycine O est la forme oxydée de la rifamycine B, qui est un produit de fermentation de l’organisme Amycolatopsis mediterranei . La production industrielle de la rifaximine implique la dissolution de la rifaximine brute dans un solvant organique hydrosoluble comme l’éthanol à reflux, puis l’ajout d’eau pour obtenir un rapport final de solvant mixte d’environ 7:3 (v/v). La solution est ensuite refroidie à 35-40 °C jusqu’à ce que la cristallisation commence, suivie d’un refroidissement supplémentaire sous agitation à 0 °C. La matière cristallisée est ensuite récupérée et séchée jusqu’à une teneur en eau comprise entre 2,5 % et 5,0 % .

Analyse Des Réactions Chimiques

La rifaximine subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des conditions acides, basiques, neutres, oxydantes et photolytiques . Les principaux produits formés à partir de ces réactions sont généralement des produits de dégradation qui n’interfèrent pas avec la stabilité et l’efficacité de la rifaximine .

Applications de la recherche scientifique

La rifaximine a un large éventail d’applications de recherche scientifique :

Activité Biologique

Rifaximin is a non-systemic antibiotic derived from rifamycin, primarily used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS) and small intestinal bacterial overgrowth (SIBO). Its unique mechanism of action and broad-spectrum activity against various pathogens make it a valuable therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound exerts its effects primarily by inhibiting bacterial RNA synthesis. It binds to the β subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription in susceptible bacteria. The following key points summarize its biological activity:

  • Antimicrobial Activity : this compound demonstrates a broad spectrum of action against both gram-positive and gram-negative bacteria, as well as some protozoa. Its effectiveness is particularly noted against enteric pathogens due to its high concentration in the gastrointestinal lumen while remaining poorly absorbed systemically .
  • Gut Microenvironment Modulation : this compound modulates gut-immune signaling and reduces bacterial virulence by inhibiting translocation across the gastrointestinal epithelium. This results in decreased adherence of bacteria to epithelial cells and reduced pro-inflammatory cytokine expression .
  • Anti-inflammatory Effects : As a human Pregnane X Receptor (PXR) agonist, this compound activates pathways that attenuate nuclear factor (NF)-κB signaling, leading to lower expression of pro-inflammatory cytokines such as IL-10 and TNF-α .

Clinical Efficacy

This compound has been extensively studied for its efficacy in various gastrointestinal conditions. Below is a summary of findings from notable clinical trials and studies:

Irritable Bowel Syndrome with Diarrhea (IBS-D)

A comprehensive analysis of phase III trials showed that this compound significantly improved symptoms of IBS-D. Patients receiving this compound reported higher rates of symptom relief compared to placebo:

  • Symptom Improvement : 76.6% of patients on this compound reported improvement in clinical wellness compared to 61.4% on placebo (P=0.004) .
  • Durability of Response : Patients maintained symptom relief for up to 12 weeks post-treatment, with significant improvements in abdominal pain, bloating, and fecal urgency noted .

Small Intestinal Bacterial Overgrowth (SIBO)

In a randomized controlled trial comparing berberine and this compound for SIBO treatment, this compound was administered at a dosage of 800 mg daily for two weeks. The primary outcome was a negative breath test for SIBO, alongside secondary outcomes measuring abdominal symptom relief .

Traveler's Diarrhea

This compound has also been shown to be effective in treating traveler's diarrhea:

  • Clinical Cure Rates : In a trial involving travelers to endemic regions, 77% of patients treated with this compound achieved clinical cure compared to 61% on placebo (P=0.004) .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

  • Recurrent Clostridium difficile Infection (CDI) : this compound has shown promise in treating recurrent CDI with response rates reported at 88% when used as part of combination therapy with vancomycin and probiotics .
  • Chronic Diarrhea in Inflammatory Bowel Disease (IBD) : Studies have indicated that this compound may provide symptomatic relief in patients with IBD by reducing inflammation and altering gut microbiota .

Summary Table of Clinical Findings

ConditionTreatment RegimenClinical OutcomesReference
IBS-DThis compound 550 mg TID for 2 weeks76.6% improvement vs 61.4% placebo
SIBOThis compound 800 mg daily for 2 weeksPrimary outcome: negative breath test
Traveler's DiarrheaThis compound 200 mg TID for 3 days77% clinical cure vs 61% placebo
Recurrent CDIThis compound + Vancomycin + Probiotics88% response rate

Propriétés

Key on ui mechanism of action

Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription.

Numéro CAS

80621-81-4

Formule moléculaire

C43H51N3O11

Poids moléculaire

785.9 g/mol

Nom IUPAC

[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1

Clé InChI

NZCRJKRKKOLAOJ-LXVXMSHWSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

SMILES isomérique

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

SMILES canonique

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Apparence

Solid powder

Key on ui other cas no.

80621-81-4

Description physique

Solid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

7.38e-03 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BRN 3584528;  L105;  L-105;  Fatroximin;  L 105SV;  Normix;  Rifacol;  Rifamycin L 105;  Rifaxidin;  Rifaximin;  Rifaxin;  Ritacol;  Rifaximin;  trade names: RCIFAX, Rifagut, Xifaxan, Zaxine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifaximin
Reactant of Route 2
Rifaximin
Reactant of Route 3
Rifaximin
Reactant of Route 4
Rifaximin
Reactant of Route 5
Rifaximin
Reactant of Route 6
Reactant of Route 6
Rifaximin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.